(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one
Overview
Description
(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines elements of thiazolidine, indole, and thioxo groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenyl-2-thioxo-1,3-thiazolidine with 1-pentyl-1,3-dihydro-2H-indol-2-one under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidine and indole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its activity against specific diseases or conditions, such as cancer, inflammation, or infections.
Industry
Industrially, the compound’s unique properties may be leveraged in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism by which (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The thiazolidine and indole rings may play a crucial role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine structures.
Indole derivatives: Compounds containing indole rings.
Thioxo compounds: Molecules with thioxo groups.
Uniqueness
What sets (3Z)-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one apart is its combination of these structural elements, which may confer unique chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(5Z)-5-(2-oxo-1-pentylindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)19-21(26)24(22(27)28-19)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3/b19-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYSZYJCWJAQBC-HNENSFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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